Home > Products > Screening Compounds P20169 > Moxifloxacin Ethyl Ester
Moxifloxacin Ethyl Ester - 1403836-23-6

Moxifloxacin Ethyl Ester

Catalog Number: EVT-1749537
CAS Number: 1403836-23-6
Molecular Formula: C23H28FN3O4
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Moxifloxacin Ethyl Ester (1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-quinoline-3-carboxylic acid ethyl ester) serves as a crucial intermediate in the synthesis of Moxifloxacin Hydrochloride. [, , , ] This compound belongs to the class of fluoroquinolones, a group of synthetic broad-spectrum antibacterial agents. [, , , ] While not intended for direct therapeutic use, Moxifloxacin Ethyl Ester plays a vital role in scientific research, particularly in studies focused on the synthesis, purification, and analysis of Moxifloxacin Hydrochloride.

Moxifloxacin Hydrochloride

Relevance: Moxifloxacin hydrochloride is the hydrochloride salt form of moxifloxacin, which is generated by the hydrolysis of moxifloxacin ethyl ester. [, , , , , , ]

Compound Description: This compound is a key intermediate in the synthesis of moxifloxacin hydrochloride. [, , , , ]

Relevance: This compound serves as a direct precursor to moxifloxacin ethyl ester in moxifloxacin synthesis. It reacts with (S,S)-2,8-diazabicyclo[4.3.0]nonane to form moxifloxacin ethyl ester. [, , , , ]

(S,S)-2,8-Diazabicyclo[4.3.0]nonane

Relevance: It is a crucial reagent in the synthesis of moxifloxacin ethyl ester. This compound reacts with 1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester to introduce the diazabicyclo[4.3.0]nonane moiety found in moxifloxacin ethyl ester. [, , , , ]

Moxifloxacin Boron Diacetate Ester

Compound Description: This compound is an intermediate formed during the synthesis of moxifloxacin impurity G. [, ]

Relevance: Moxifloxacin boron diacetate ester is synthesized using moxifloxacin ethyl ester as a starting material. The ethyl ester group of moxifloxacin ethyl ester is replaced with a boron diacetate group through a reaction with triacetoxyborohydride. [, ]

Moxifloxacin Impurity G

Compound Description: Moxifloxacin impurity G is a known impurity found in moxifloxacin hydrochloride. Its presence can potentially impact the quality and efficacy of moxifloxacin hydrochloride formulations. [, ]

Relevance: This compound is synthesized from moxifloxacin ethyl ester as a starting point. After a series of reactions including protection, condensation, deprotection, salt formation, and oxidation, moxifloxacin ethyl ester is converted into moxifloxacin impurity G. [, ]

N-Methyl Moxifloxacin Hydrochloride

Compound Description: N-methyl moxifloxacin hydrochloride is a derivative of moxifloxacin hydrochloride, where a methyl group is attached to the nitrogen atom of the diazabicyclo[4.3.0]nonane moiety. []

Relevance: N-methyl moxifloxacin hydrochloride is synthesized through a similar pathway as moxifloxacin hydrochloride, with the addition of a methylation step. This structural modification can potentially influence the compound's pharmacological properties, including its antibacterial activity and pharmacokinetic profile. It is directly relevant as it highlights potential chemical modifications of moxifloxacin ethyl ester. []

Gatifloxacin

Compound Description: Gatifloxacin is another fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is used for treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. []

Relevance: Gatifloxacin shares a similar core structure with moxifloxacin but differs in the substituents present on the quinolone ring system. Notably, gatifloxacin lacks the C8-methoxy group that is present in moxifloxacin ethyl ester. Despite this difference, the structural similarity highlights the relationship between various fluoroquinolone antibiotics and their shared synthetic pathways. []

Overview

Moxifloxacin Ethyl Ester is a chemical compound that belongs to the class of fluoroquinolone antibiotics, specifically a derivative of moxifloxacin. It is primarily used in pharmaceutical applications due to its antibacterial properties. Moxifloxacin itself is a fourth-generation fluoroquinolone with broad-spectrum activity against both gram-positive and gram-negative bacteria, making it effective for treating various infections, particularly respiratory tract infections.

Source

Moxifloxacin Ethyl Ester is synthesized from moxifloxacin, which is derived from earlier fluoroquinolone compounds. The synthesis involves specific chemical reactions that modify the moxifloxacin structure to enhance its pharmacological properties.

Classification
  • Type: Antibiotic
  • Class: Fluoroquinolone
  • CAS Number: 1403836-23-6
  • Molecular Formula: C23H28FN3O4
  • Molecular Weight: 429.48 g/mol
Synthesis Analysis

The synthesis of Moxifloxacin Ethyl Ester involves several key steps:

  1. Starting Materials: The process begins with moxifloxacin and other reagents such as acetic acid or anhydrides.
  2. Reaction Conditions: The synthesis typically requires controlled temperatures and specific solvents (e.g., methanol, tetrahydrofuran) to facilitate the reaction.
  3. Reduction and Esterification: The moxifloxacin compound undergoes reduction reactions, often using sodium borohydride as a reducing agent, followed by esterification to form the ethyl ester derivative .

Technical Details

The synthesis can be summarized in the following steps:

  • Step 1: Moxifloxacin undergoes a condensation reaction with an acid catalyst at elevated temperatures (80–120 °C).
  • Step 2: The resulting intermediate is then treated with sodium borohydride in tetrahydrofuran at controlled temperatures between -10 °C and 30 °C to produce the desired ester.
  • Step 3: The final product is purified through various techniques such as crystallization or chromatography.
Molecular Structure Analysis

Moxifloxacin Ethyl Ester has a complex molecular structure characterized by several functional groups:

  • Core Structure: It features a quinolone ring system with fluorine and methoxy substituents.
  • Functional Groups: The presence of an ethyl ester group enhances its solubility and bioavailability.

Structural Data

  • SMILES Notation: CCOC(=O)C1=CN(C2CC2)c3c(OC)c(N4C[C@@H]5CCCN[C@@H]5C4)c(F)cc3C1=O
  • InChI Key: InChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3/t13-,18+/m0/s1 .
Chemical Reactions Analysis

The primary chemical reactions involved in synthesizing Moxifloxacin Ethyl Ester include:

  1. Esterification: The formation of the ethyl ester from moxifloxacin and ethanol or ethyl acetic acid.
  2. Reduction Reactions: Utilizing reducing agents like sodium borohydride to convert specific functional groups within the moxifloxacin structure into their reduced forms.

These reactions are critical for modifying the pharmacological properties of moxifloxacin to create the ethyl ester variant.

Mechanism of Action

Moxifloxacin Ethyl Ester exerts its antibacterial effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. By interfering with these processes, it effectively halts bacterial growth and replication.

Process Data

The mechanism involves binding to the active sites of these enzymes, leading to DNA strand breaks and ultimately bacterial cell death. This action is particularly effective against a wide range of pathogenic bacteria.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but may degrade under extreme temperatures or humidity.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Applications

Moxifloxacin Ethyl Ester is primarily used in scientific research and pharmaceutical development. Its applications include:

  • Development of new antibacterial formulations.
  • Study of structure–activity relationships in fluoroquinolone derivatives.
  • Potential use in treating infections resistant to other antibiotics due to its enhanced efficacy against certain bacterial strains .
Synthetic Pathways and Methodological Innovations in Moxifloxacin Ethyl Ester Production

Nucleophilic Substitution Strategies for Ethyl Esterification of Moxifloxacin Precursors

Nucleophilic substitution reactions are pivotal for introducing the ethyl ester moiety during moxifloxacin ethyl ester (chemical name: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid ethyl ester; CAS: 112811-71-9) synthesis. The process typically involves activating the carboxylic acid group of advanced intermediates (e.g., 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) using acylating agents like oxalyl chloride or thionyl chloride in dichloromethane at 25°C to form reactive acyl chlorides [1] [8]. Subsequent ethanolysis achieves ethyl esterification, with yields exceeding 85% under optimized conditions.

A critical refinement employs in situ activation using diethyl malonate under magnesium alkoxide catalysis. Here, the dianion of diethyl malonate attacks the C-1 carbonyl of tetrafluorobenzoyl chloride intermediates, yielding β-ketoesters like ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate. Decarboxylation with p-toluenesulfonic acid in aqueous medium (80–100°C) generates ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, a direct precursor for quinoline ring construction [1] [8]. Regioselectivity challenges arise during esterification of asymmetrical precursors, necessitating precise stoichiometric control (1:1.5 molar ratio of acid chloride to diethyl malonate) and low-temperature reaction conditions (−10 to 0°C) to suppress polyacylation [1].

Table 1: Nucleophilic Esterification Approaches for Moxifloxacin Ethyl Ester Intermediates

IntermediateAcylating AgentNucleophileConditionsYield (%)Regioselectivity
Tetrafluorobenzoyl chlorideOxalyl chlorideDiethyl malonate−10°C, THF92High
Quinoline-3-carboxylic acidSOCl₂EthanolReflux, 4h87N/A
β-Ketoester intermediateNoneCyclopropylamine0–50°C, tert-butanol89Moderate

Catalytic Asymmetric Synthesis of Octahydro-6H-pyrrolo[3,4-b]pyridine Moieties

The chiral diazabicyclo[4.3.0]nonane moiety in moxifloxacin precursors requires enantioselective synthesis to ensure biological efficacy. State-of-the-art methodologies leverage transition-metal-catalyzed asymmetric reactions. Chiral Rh(III) complexes (e.g., Λ-Rh(pentamethylcyclopentadienyl)Cl₂) catalyze Friedel-Crafts alkylation/cyclization sequences, achieving up to 99% enantiomeric excess (ee) at catalyst loadings as low as 0.05 mol% [6]. These catalysts facilitate the stereocontrolled assembly of pyrrolopyridine units via desymmetrization of prochiral amines or ring-closing reactions of acyclic precursors.

A representative route involves pyridine-2,3-dicarboxylic acid anhydride condensation with benzylamine to form bis-benzamides. Subsequent hydrogenation and chiral resolution yield enantiopure S,S-2,8-diazabicyclo[4.3.0]nonane—the core amine for C-7 substituent installation in moxifloxacin [1] [8]. Alternative approaches employ Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ magnetic catalysts to promote tandem cyclization-dehydrogenation of 5-aminopyrazoles and α,β-unsaturated carbonyls, forming pyrazolo[3,4-b]pyridine scaffolds with 94–98% ee [9]. This heterogeneous system enables efficient magnetic recovery and reuse for >5 cycles without significant enantioselectivity erosion.

Table 2: Catalytic Systems for Asymmetric Pyrrolopyridine Synthesis

CatalystSubstrateReaction Typeee (%)Yield (%)Conditions
Rh(III)-PentamethylCp5-AminopyrazoleAlkylation/cyclization9695RT, CH₂Cl₂
Fe₃O₄@MIL-101(Cr)Aldehyde/3-(Cyanoacetyl)indoleMulticomponent9892100°C, solvent-free
Al(III)-salenImidazole acrylateConjugate addition8588−20°C, toluene

Solvent-Free Mechanochemical Approaches for Intermediate Cyclization

Mechanochemistry eliminates solvent waste while accelerating key cyclization steps in moxifloxacin ethyl ester synthesis. For quinoline core formation, ethyl 3-(cyclopropylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate undergoes solvent-free ring closure using potassium tert-butoxide via ball milling. This method achieves complete conversion in 30 minutes at 30–70°C—significantly faster than solution-phase reactions (typically 4–6 hours) [1] [10]. The mechanochemical environment enhances mass transfer and reagent contact, suppressing decarboxylation side reactions and improving yields to >90%.

Copper(II)-catalyzed intercage ligand exchanges further demonstrate mechanochemistry’s utility. Solid-state reactions between [Cu₂₄(BDC)₂₄] (BDC = benzene-1,4-dicarboxylate) and fluorinated ligands (e.g., tetrafluorobenzenedicarboxylate) yield mixed-ligand cages in 10 minutes—a dramatic reduction from the 7 days required in solution [10]. These cages serve as templates for regioselective fluorination, directly generating intermediates like ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate after acidolysis.

Advantages over Traditional Methods:

  • Reaction Acceleration: 50-fold reduction in cyclization time [10].
  • Yield Enhancement: Near-quantitative yields due to suppressed solvolysis.
  • Reduced Purification: Minimal byproduct formation avoids chromatography.

Photoredox Catalysis in Fluorinated Quinoline Ring Functionalization

Photoredox catalysis enables precise C–H functionalization of fluorinated quinolines under mild conditions. Trifluoromethylation of moxifloxacin precursors employs Ru(phen)₃Cl₂ (phen = 1,10-phenanthroline) or Ir(Fppy)₃ photocatalysts with CF₃SO₂Cl as the radical source [3]. Visible light (450 nm) irradiation generates •CF₃ radicals, which undergo regioselective addition to electron-rich positions of dihydroquinoline intermediates. Subsequent oxidation by the excited photocatalyst (E[*A/A⁻] = 1.31 V vs. SCE) forms trifluoromethylated cations, which deprotonate to yield C8-CF₃ analogs of moxifloxacin ethyl ester [3].

For alkoxy functionalization (e.g., C8-methoxy group installation), eosin Y-catalyzed single-electron transfers facilitate nucleophilic substitution of quinoline-bound fluorine. Key innovations include:

  • Oxygen Tolerance: Gel-phase photoredox systems permit reactions under aerated conditions by blocking oxygen diffusion [3] [5].
  • Late-Stage Diversification: Direct modification of esterified quinolines avoids protecting group manipulations.
  • Scalability: Mpg-C₃N₄ (mesoporous graphitic carbon nitride) enables gram-scale trifluoromethylation in flow reactors [3].

Challenges remain in minimizing chlorinated byproducts from CF₃SO₂Cl decomposition and enhancing meta-selectivity for less electron-rich substrates.

Table 3: Photoredox Strategies for Quinoline Functionalization

PhotocatalystRadical SourceQuinoline PositionFunctional GroupYield (%)
Ru(phen)₃Cl₂CF₃SO₂ClC-8CF₃88
Eosin YDMSOC-6OCH₃75
mpg-C₃N₄CF₃IC-7CF₃82

Properties

CAS Number

1403836-23-6

Product Name

Moxifloxacin Ethyl Ester

IUPAC Name

ethyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate

Molecular Formula

C23H28FN3O4

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3/t13-,18+/m0/s1

InChI Key

BETGKPGVVKFWTH-SCLBCKFNSA-N

SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5

Isomeric SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3C[C@@H]4CCCN[C@@H]4C3)OC)C5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.